NA-CATH is synthesized in the venom glands of the black mamba (Naja nigricollis) and is released during envenomation. The peptide is part of a larger group of cathelicidins found in reptilian species, which have evolved to possess antimicrobial properties as a defense mechanism against infections.
NA-CATH falls under the classification of antimicrobial peptides (AMPs) and specifically belongs to the cathelicidin family. These peptides are typically characterized by their cationic nature and amphipathic structure, which contribute to their ability to interact with microbial membranes.
The synthesis of NA-CATH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of NA-CATH has been characterized using techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR). The peptide exhibits an α-helical conformation in hydrophobic environments, which is critical for its antimicrobial activity.
NA-CATH interacts with lipid membranes through electrostatic and hydrophobic interactions. The mechanism involves the insertion of the peptide into the lipid bilayer, leading to membrane disruption and pore formation.
NA-CATH exerts its antimicrobial effects primarily through membrane disruption. Upon contact with bacterial cells, the cationic regions of the peptide interact with negatively charged components of the bacterial membrane.
NA-CATH has potential applications in various fields:
NA-CATH (Naja atra cathelicidin) was first identified in 2008 from the venom gland transcriptome of the Chinese cobra (Naja atra) [1] [3]. This 34-amino acid peptide (sequence: KRFKKFFKKLKNSVKKRAKKFFKKPKVIGVTFPF) belongs to the cathelicidin family, a class of innate immune defense molecules conserved across vertebrates. Unlike mammalian cathelicidins, snake venom-derived variants like NA-CATH exhibit accelerated evolutionary divergence in their antimicrobial domains, resulting in enhanced cationic charge (+10 at physiological pH) and amphipathicity [1] [6]. These modifications are evolutionary adaptations that optimize membrane disruption in pathogens prevalent in reptilian environments [4] [6].
NA-CATH shares a conserved cathelin domain in its precursor form, indicating its phylogenetic linkage to mammalian immune peptides. However, its mature peptide domain shows <30% sequence homology to human LL-37, underscoring unique evolutionary trajectories in reptiles [6] [9]. Venom cathelicidins like NA-CATH serve dual roles: neutralizing prey-derived infections and providing immediate defense against environmental microbes following injury [3] [7].
Table 1: Structural and Functional Features of NA-CATH
Property | Value | Method of Determination |
---|---|---|
Amino Acid Sequence | KRFKKFFKKLKNSVKKRAKKFFKKPKVIGVTFPF | cDNA sequencing [1] |
Length | 34 residues | Mass spectrometry [1] |
Net Charge | +10 | Computational analysis [9] |
Secondary Structure | α-helical (amphipathic) | NMR spectroscopy [1] |
MIC against E. coli | 2–8 µM | Broth microdilution assay [1] |
NA-CATH exemplifies the functional duality of cathelicidins, acting as both a direct antimicrobial agent and an immunomodulator. Its primary mechanism involves electrostatic attraction to negatively charged bacterial membranes, followed by insertion of hydrophobic residues into lipid bilayers. This causes rapid membrane depolarization and content leakage, as demonstrated in E. coli and Pseudomonas aeruginosa models [1] [5] [9]. Notably, NA-CATH achieves >90% killing of P. aeruginosa within 5–30 minutes due to this membrane-lytic action [6].
Beyond direct microbicidal activity, NA-CATH modulates host immune responses:
Table 2: Antimicrobial Spectrum and Immunomodulatory Functions
Function | Target Pathogens/Pathways | Key Findings |
---|---|---|
Direct Antimicrobial | Gram-negative bacteria (E. coli, P. aeruginosa) | 90% killing within 30 min; membrane disruption [1] |
Gram-positive bacteria (S. aureus) | MIC: 5–40 µg/mL; antibiofilm effects [5] | |
Immunomodulatory | Macrophage LPS response | TNF-α suppression via LPS neutralization [10] |
Epithelial barrier integrity | MUC2 mucin upregulation [10] |
The peptide’s therapeutic potential is amplified through engineered derivatives. For example, ATRA-1—a 13-residue fragment of NA-CATH—retains potent antimicrobial activity with reduced cytotoxicity, illustrating how rational design can optimize therapeutic indices [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1